

Natural Sources and Key Bioactive Compounds

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Compound of Interest

Compound Name: *Chaha*
Cat. No.: B12534005

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The primary natural source of the compounds discussed is the perennial grass *Cymbopogon citratus*, commonly known as West Indian Lemongrass.^[1] It belongs to the Poaceae family and is cultivated extensively in tropical and subtropical regions. The leaves are the primary part of the plant used for the extraction of its commercially valuable essential oil.^[2]

The essential oil of *C. citratus* is a complex mixture of volatile compounds, predominantly monoterpenes. The principal bioactive component, which is responsible for the characteristic lemon-like aroma and many of its pharmacological activities, is Citral. Citral is not a single compound but a mixture of two geometric isomers: Geranial (α -citral) and Neral (β -citral).^{[3][4]} Other significant compounds include myrcene, geraniol, and citronellol.^{[1][3]} The composition can vary based on geographical location, cultivation conditions, and time of harvest.^[5]

Data Presentation: Quantitative Analysis

The yield and composition of Lemongrass essential oil are crucial for research and commercial applications. The data below is compiled from various studies to provide a comparative overview.

Table 1: Chemical Composition of *Cymbopogon citratus* Essential Oil

This table summarizes the typical concentration ranges of the major bioactive compounds found in Lemongrass essential oil, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Compound	Isomer(s)	Chemical Class	Concentration Range (%)	Key References
Citral	Geranial & Neral	Monoterpene Aldehyde	70.0 - 85.0%	[3][6][7]
Geranial (α -citral)	39.8 - 44.9%	[3][5]		
Neral (β -citral)	30.7 - 33.2%	[3][5][8]		
Myrcene	Monoterpene Hydrocarbon	7.6 - 15.5%	[3][5][8]	
Geraniol	Monoterpene Alcohol	1.0 - 5.6%	[1][8]	
Citronellol	Monoterpene Alcohol	< 1.5%	[1][8]	
Limonene	Monoterpene Hydrocarbon	< 1.0%	[7]	
Geranyl Acetate	Monoterpene Ester	< 1.0%	[1][8]	

Table 2: Yield of Essential Oil from *C. citratus* Leaves

The efficiency of extraction is highly dependent on the methodology used and the condition of the plant material.

Extraction Method	Plant Material Condition	Yield (%)	Key References
Steam Distillation	Fresh Leaves	0.5 - 0.7%	[6]
Steam Distillation	Wilted/Partially Dried	0.8 - 1.5%	[2] [9]
Hydro-distillation	Fresh Leaves	~0.86%	[10]
Solvent Extraction (n-Hexane)	Dried Leaves	~1.85%	[10]
Supercritical CO ₂ Extraction	Dried Leaves	1.7 - 4.4%	[11]

Experimental Protocols

Detailed methodologies for the extraction, isolation, and analysis of bioactive compounds from *C. citratus* are provided below.

Protocol for Steam Distillation of Essential Oil

Steam distillation is the most common method for extracting high-purity essential oil from Lemongrass.[\[6\]](#)

Objective: To extract volatile essential oils from fresh or partially dried Lemongrass leaves.

Materials & Equipment:

- Chopped Lemongrass leaves (fresh or wilted for 24 hours)
- Distilled water
- Steam distillation apparatus (steam generator, distillation flask, condenser, collection vessel/separating funnel)
- Heating mantle or steam source
- Anhydrous sodium sulfate

- Glassware (beakers, flasks)

Methodology:

- Preparation of Plant Material: Harvest fresh Lemongrass leaves and chop them into small pieces (approx. 10-15 mm) to facilitate oil release. For a higher yield, allow the chopped leaves to wilt for 24 hours to reduce moisture content.[9][12]
- Apparatus Setup: Place the chopped Lemongrass into the distillation flask, ensuring it is not packed too tightly to allow steam to pass through evenly. Add water to the steam generator. Assemble the distillation apparatus as per standard laboratory procedures.
- Distillation: Heat the water in the steam generator to produce steam. Pass the steam through the plant material in the distillation flask. The steam will rupture the plant's oil glands and volatilize the essential oil.[6][12]
- Condensation: The mixture of steam and oil vapor travels to the condenser. Cool water circulating through the condenser jacket causes the vapor to condense back into a liquid.[2]
- Collection: Collect the distillate, which consists of a milky emulsion of essential oil and water (hydrosol), in a separating funnel.
- Separation: Allow the distillate to settle. The essential oil, being less dense than water, will form a distinct yellow layer on top.[2] Carefully drain the lower aqueous layer to separate the oil.
- Drying: Transfer the collected oil into a clean flask. Add a small amount of anhydrous sodium sulfate to absorb any residual water.
- Storage: Decant the clear, dry oil into an airtight, amber glass vial and store it in a cool, dark place.

Protocol for Isolation of Citral via Column Chromatography

This protocol describes the purification of citral from the extracted essential oil.

Objective: To isolate citral (neral and geranial) from the crude Lemongrass essential oil.

Materials & Equipment:

- Crude Lemongrass essential oil
- Silica gel (60-120 mesh) for column chromatography
- Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)
- Glass chromatography column
- Cotton wool
- Collection tubes or flasks
- Thin Layer Chromatography (TLC) plates and chamber
- Rotary evaporator

Methodology:

- Mobile Phase Optimization: Determine the optimal solvent system using TLC. Spot the crude oil on a TLC plate and develop it in various ratios of hexane:ethyl acetate. A ratio of 97:3 (v/v) has been shown to provide the best separation.[13]
- Column Packing: Prepare a slurry of silica gel in n-hexane. Plug the bottom of the chromatography column with cotton wool and pour the slurry in, allowing it to settle into a uniform packed bed without air bubbles.
- Sample Loading: Dissolve a known weight of crude Lemongrass oil in a minimal amount of the mobile phase. An optimal sample-to-adsorbent ratio is 1:20 (w/w).[13] Carefully load the sample onto the top of the silica gel bed.
- Elution: Begin eluting the column with the optimized mobile phase (hexane:ethyl acetate 97:3). Maintain a constant flow rate.

- Fraction Collection: Collect the eluent in a series of numbered fractions. Monitor the separation process by periodically spotting the collected fractions on TLC plates and visualizing them under UV light.
- Analysis and Pooling: Combine the fractions that contain pure citral, as identified by TLC.
- Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified citral oil.[13]

Protocol for GC-MS Analysis

This method is used to identify and quantify the individual components of the essential oil.

Objective: To determine the chemical profile of the extracted Lemongrass essential oil.

Materials & Equipment:

- Lemongrass essential oil sample
- Hexane or Methanol (HPLC grade) for dilution
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m)
- Helium (carrier gas)
- Autosampler vials

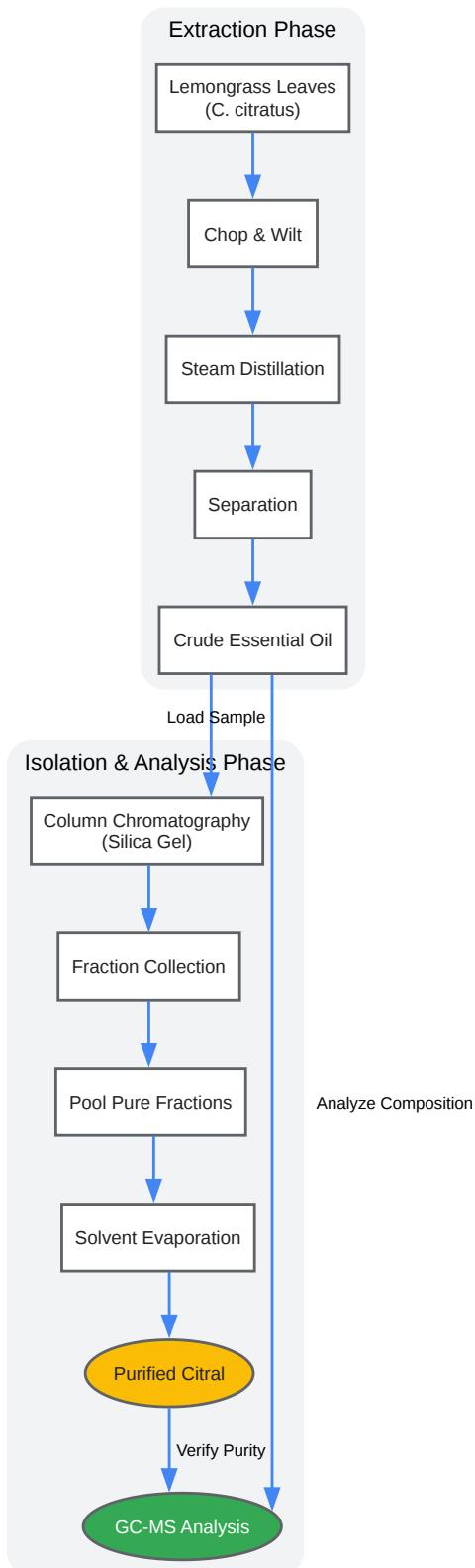
Methodology:

- Sample Preparation: Dilute the essential oil sample to 1% (v/v) in hexane or methanol.[14]
- GC-MS Parameters:
 - Injector: Set temperature to 250°C. Inject 1 μ L of the sample with a split ratio (e.g., 1:25 or 1:90).[14][15]
 - Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).[14]

- Oven Temperature Program: Start at an initial temperature (e.g., 45-60°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 240-300°C) at a rate of 5°C/min. Hold at the final temperature for 5 minutes.[15][16]
- MS Detector: Set the ion source temperature to 200°C with an ionization voltage of 70 eV. [16]
- Data Acquisition: Run the sample through the GC-MS system. The compounds will separate in the column based on their boiling points and polarity, and then be fragmented and detected by the mass spectrometer.
- Compound Identification: Analyze the resulting chromatogram. Identify each peak by comparing its mass spectrum and retention index with reference spectra in established libraries, such as NIST (National Institute of Standards and Technology).[16][17]

Visualizations: Workflows and Pathways

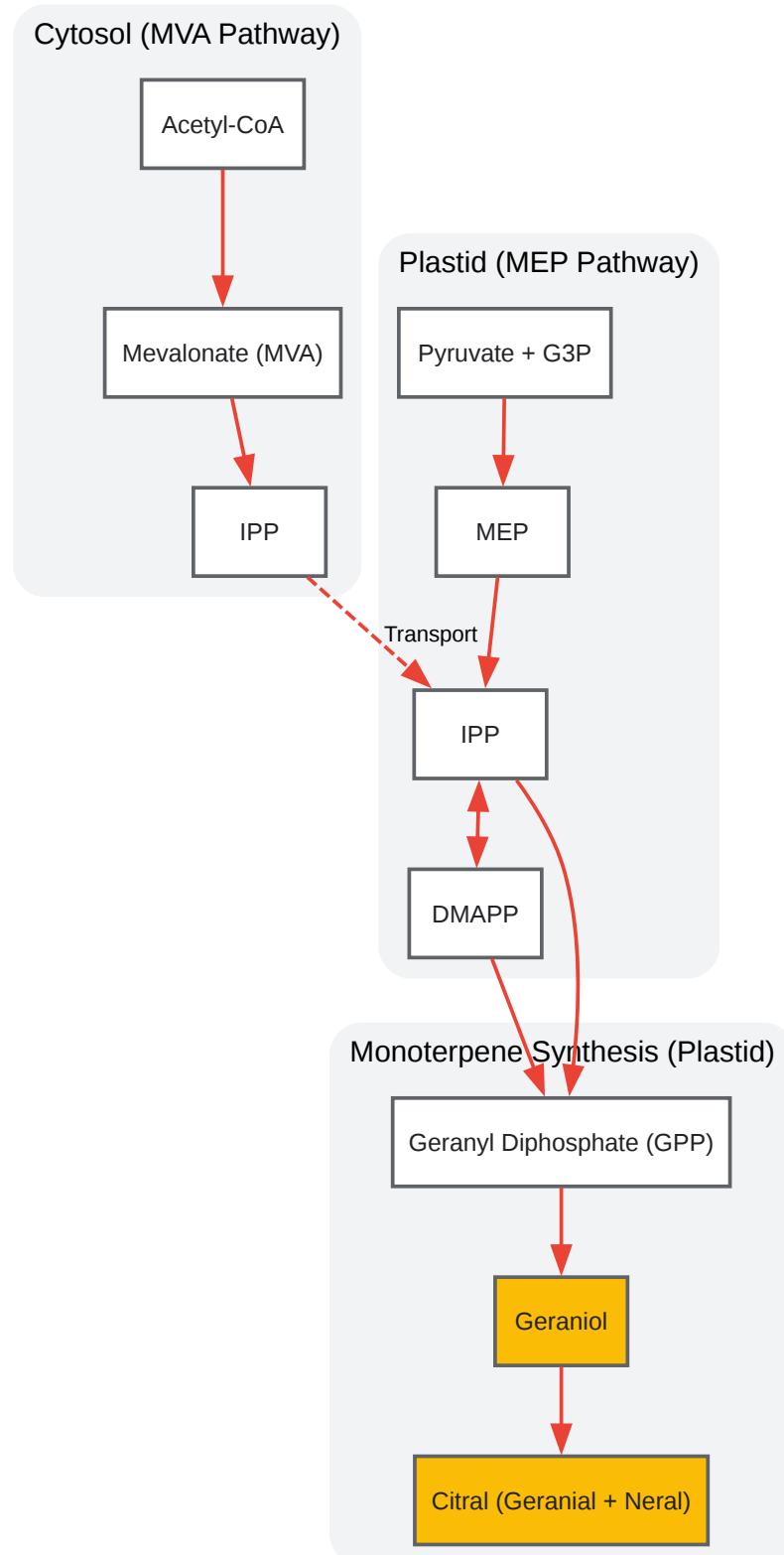
Diagram 1: Extraction and Isolation Workflow



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Caption: Workflow for extraction of essential oil and isolation of citral.

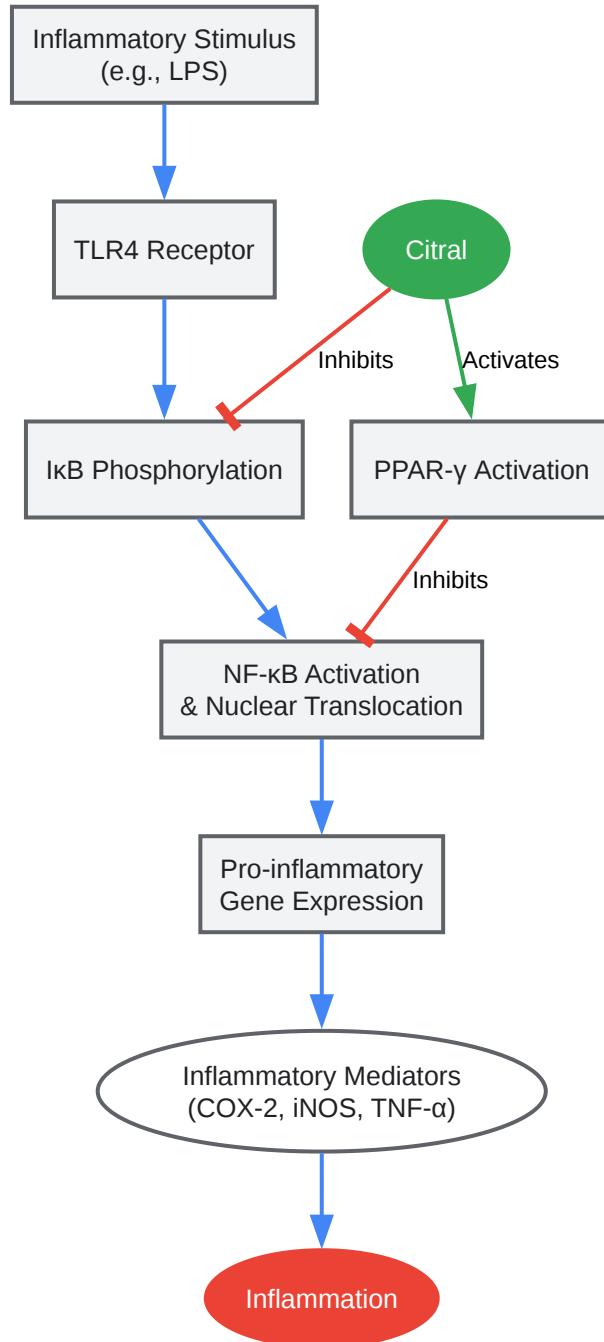
Diagram 2: Biosynthesis of Monoterpenes in Lemongrass



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Caption: Biosynthesis of key monoterpenes in Lemongrass via MVA/MEP pathways.

Diagram 3: Anti-Inflammatory Signaling Pathway of Citral

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Caption: Citral inhibits inflammation via suppression of the NF-κB pathway.

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